molecular formula C10H8ClN3O3 B14281810 methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate CAS No. 135696-94-5

methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate

Cat. No.: B14281810
CAS No.: 135696-94-5
M. Wt: 253.64 g/mol
InChI Key: KWSOMOTVORBXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and carbamation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

Methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-propylsulphinyl-1H-benzimidazole-2-carbamate
  • Methyl 5-(propylsulfonyl)-1H-benzimidazole-2-carbamate
  • Carbendazim
  • Thiabendazole

Uniqueness

Methyl 5-chlorocarbonyl-1H-benzimidazole-2-carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its chlorocarbonyl group, in particular, allows for unique substitution reactions that are not possible with other similar compounds .

Properties

CAS No.

135696-94-5

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

methyl N-(6-carbonochloridoyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C10H8ClN3O3/c1-17-10(16)14-9-12-6-3-2-5(8(11)15)4-7(6)13-9/h2-4H,1H3,(H2,12,13,14,16)

InChI Key

KWSOMOTVORBXBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.